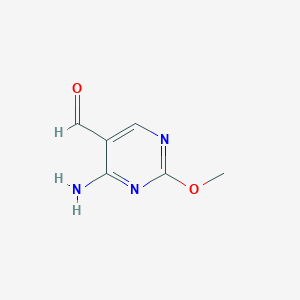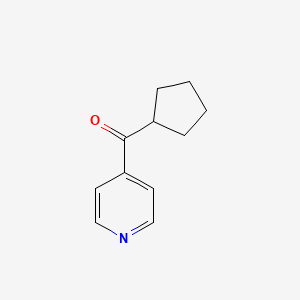
1-(2,4-Dimethoxyphenyl)ethanol
Overview
Description
“1-(2,4-Dimethoxyphenyl)ethanol” is a chemical compound with the linear formula C10H14O3 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCOC1=CC(OC)=CC=C1C(C)O . The InChI key for this compound is RUANRSQPKRJMNZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 182.22 .Scientific Research Applications
Oxidation Studies in Lignin Model Compounds
Kinetics of Oxidation with Chlorine Dioxide : A study by Nie et al. (2014) explored the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, using chlorine dioxide. This research revealed the coexistence of chlorination and oxidizing reactions, contributing to the formation of adsorbable organic halides (AOX), a key aspect in environmental pollution related to elemental chlorine-free bleaching of pulp (Nie et al., 2014).
Oxidation with Hydrogen Peroxide : Cui et al. (1999) studied the reactivity of 1-(3,4-dimethoxyphenyl)ethanol towards hydrogen peroxide catalyzed by a manganese complex. This research provided insights into the oxidation mechanisms and potential applications in lignin degradation (Cui et al., 1999).
Photochemical and Mechanistic Studies
- Photochemistry of Lignin Model Dimers : Castellan et al. (1990) examined the photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, an O-methylated α-carbonyl β-1 lignin model dimer. The study provided insights into the photoreactivity of such compounds in different states, contributing to understanding the photochemical behavior of lignin (Castellan et al., 1990).
Synthesis and Characterization Studies
Synthesis of Chalcone Moieties : Tayade and Waghmare (2016) conducted research on the isomerization of 1-{4-[2-(4-chlorophenyl)imino-4-substitutedimino)amino-1,3,5-dithiazino-6yl]aminophenyl}-3-(3,4-dimethoxyphenyl) prop-2-en-1-one. This synthesis provides a pathway for creating novel compounds for potential applications in pharmaceuticals and materials science (Tayade & Waghmare, 2016).
Characterization of Lignin Model Compounds : Yokoyama and Matsumoto (2010) focused on the reaction mechanism of 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, a non-phenolic β-O-4 type lignin model compound. Their findings are significant for understanding the chemical behavior of lignin and its derivatives (Yokoyama & Matsumoto, 2010).
Catalytic Oxidation Studies
- Oxidation of Lignin Model Compounds : Comparative studies by Alves et al. (2003) on the oxidation of lignin model compounds like 1-(3,4-dimethoxyphenyl)ethanol with hydrogen peroxide using manganese catalysts shed light on the kinetics and reaction mechanisms, offering perspectives for industrial applications in lignin processing (Alves et al., 2003).
Safety and Hazards
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUANRSQPKRJMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543326 | |
| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
829-19-6 | |
| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)









